2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O3/c1-18(11-13-20-7-4-3-5-8-20)31-25(36)17-35-16-24(26(37)23-14-12-19(2)32-28(23)35)29-33-27(34-38-29)21-9-6-10-22(30)15-21/h3-10,12,14-16,18H,11,13,17H2,1-2H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHNSPGGOMRQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC(C)CCC3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions to couple aryl halides with organoboron compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or halogen substituents.
Scientific Research Applications
2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features and biological activity.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and oxadiazole groups may enable it to bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally analogous compounds is provided below, focusing on substituents, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles :
- The 1,8-naphthyridine core in the target compound distinguishes it from pyridine-based analogs (e.g., CAS 1396814-77-9 in ) and phthalimides . Naphthyridines are more electron-deficient, favoring interactions with ATP-binding pockets in kinases.
- 1,2,4-Oxadiazoles (target) exhibit greater metabolic stability than 1,2,3-triazoles () due to reduced susceptibility to enzymatic cleavage .
The N-(4-phenylbutan-2-yl) side chain introduces chiral centers, which may complicate synthesis but enhance selectivity for asymmetric binding sites.
Synthetic Complexity :
- The target compound requires multi-step synthesis involving cycloaddition (for oxadiazole) and amide coupling, similar to methods described for triazole derivatives in .
- In contrast, 3-chloro-N-phenyl-phthalimide () is synthesized via simpler condensation reactions, reflecting its use as a polymer precursor rather than a bioactive molecule.
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Kinase Inhibition : The 1,8-naphthyridine scaffold is prevalent in kinase inhibitors (e.g., PI3K and CDK inhibitors). The oxadiazole may act as a bioisostere for carboxylic acids, mimicking ATP’s phosphate groups.
- Metabolic Stability : The oxadiazole ring and fluorophenyl group likely confer resistance to cytochrome P450 oxidation, extending half-life compared to triazole derivatives.
Biological Activity
The compound 2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure
The molecular formula of the compound is , and its structure includes multiple functional groups that contribute to its biological activity. The presence of the 1,2,4-oxadiazole ring and the naphthyridine moiety are particularly noteworthy due to their known pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxic activity against various cancer cell lines:
In particular, the compound exhibited promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner, suggesting their potential as effective anticancer agents.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring is known for its ability to form hydrogen bonds and engage in hydrophobic interactions, while the naphthyridine moiety can enhance binding affinity through π-π stacking interactions.
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely related to its structural components. Modifications to the oxadiazole or naphthyridine rings can significantly influence potency:
- Electron-Withdrawing Groups (EWGs) : The presence of EWGs at specific positions on the aromatic rings has been shown to enhance biological activity.
- Substituent Variations : Alterations in substituents on the naphthyridine structure can lead to variations in cytotoxicity and selectivity against different cancer cell lines.
Study 1: Anticancer Efficacy
A study published in MDPI assessed various derivatives of oxadiazole compounds against cancer cell lines including MCF-7 and U937. The results indicated that certain derivatives had IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy in inducing apoptosis through caspase activation pathways .
Study 2: In Vivo Evaluations
Another investigation focused on in vivo evaluations of similar oxadiazole derivatives demonstrated substantial tumor regression in murine models when treated with these compounds. The study emphasized the need for further optimization of chemical structures to improve pharmacokinetic properties and reduce toxicity .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be validated?
Answer:
The compound’s core structure suggests a multi-step synthesis involving 1,3-dipolar cycloaddition for the oxadiazole ring formation, followed by coupling to the naphthyridine and acetamide moieties. A validated approach involves:
- Copper-catalyzed cycloaddition : Use Cu(OAc)₂ in a tert-butanol/water solvent system (3:1) for oxadiazole formation .
- Purification : Recrystallization in ethanol after ethyl acetate extraction and sodium sulfate drying .
- Validation : Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) and confirm purity via HRMS and NMR (e.g., δ 5.38–5.48 ppm for –NCH₂CO– and –OCH₂ groups in DMSO-d₆) .
Basic: Which spectroscopic techniques are critical for structural confirmation, and how are spectral contradictions resolved?
Answer:
- IR Spectroscopy : Confirm key functional groups (e.g., C=O at ~1670 cm⁻¹, C–N at ~1300 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.20–8.61 ppm) and triazole carbons (δ 142–153 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed deviation <1 ppm) .
- Contradiction resolution : Cross-check with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .
Basic: How can researchers identify potential therapeutic targets for this compound?
Answer:
- Structural analogs : Similar 1,8-naphthyridine derivatives (e.g., goxalapladib) target atherosclerosis via lipoprotein-associated phospholipase A2 inhibition .
- In vitro assays : Screen against enzyme libraries (e.g., kinases, phosphatases) using fluorescence polarization or SPR .
- Computational docking : Use AutoDock or Schrödinger to predict binding to fluorophenyl-oxadiazole-interacting proteins (e.g., inflammatory mediators) .
Advanced: What strategies optimize reaction conditions to maximize yield while minimizing side products?
Answer:
- Design of Experiments (DoE) : Apply factorial design to variables (e.g., catalyst loading, temperature, solvent ratio). Bayesian optimization outperforms human trial-and-error for yield improvement .
- Flow chemistry : For scalable synthesis, use continuous-flow reactors to control exothermic steps (e.g., oxadiazole cyclization) .
- In-line analytics : Integrate LC-MS or PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Advanced: How should researchers address discrepancies in spectral data during structural elucidation?
Answer:
- Multi-technique validation : Combine ¹H-¹³C HMBC (to map coupling pathways) with X-ray crystallography (if crystals are obtainable) .
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled reagents to simplify complex splitting patterns in NMR .
- Reference databases : Cross-verify with Cambridge Structural Database (CSD) entries for similar naphthyridine derivatives .
Advanced: What computational methods predict the compound’s pharmacokinetic properties and toxicity?
Answer:
- ADMET prediction : Use QikProp (Schrödinger) or ADMET Predictor™ to estimate logP, CYP450 inhibition, and hERG liability.
- MD simulations : Run molecular dynamics (e.g., GROMACS) to assess membrane permeability and blood-brain barrier penetration .
- Toxicity alerts : Leverage Derek Nexus for structural alerts (e.g., nitro groups, potential genotoxicity) .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Oxadiazole substitutions : Replace 3-fluorophenyl with electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity and target engagement .
- Acetamide chain : Compare N-(4-phenylbutan-2-yl) with branched analogs (e.g., N-cyclohexyl) to optimize steric bulk and solubility .
- Naphthyridine core : Introduce methyl or methoxy groups at C-7 to modulate metabolic stability .
Basic: What quality control protocols ensure compound purity for biological testing?
Answer:
- HPLC : Use Chromolith® columns (C18, 100 × 4.6 mm) with 0.1% TFA in acetonitrile/water gradient (95–5% over 20 min) .
- Elemental analysis : Confirm C, H, N content (±0.4% theoretical) to rule out hydrate or solvent residues .
- Stability testing : Store at –20°C under argon; monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
